molecular formula C14H14N2O3 B1443196 ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 108272-71-5

ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B1443196
CAS No.: 108272-71-5
M. Wt: 258.27 g/mol
InChI Key: KMYZEJMZUPMXPJ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, a cyano group, and an ester functional group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlights its potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of this compound may cause liver toxicity or other organ damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, mitochondria, or other organelles, where they can exert their biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate indole derivative. One common method includes the condensation of ethyl cyanoacetate with 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular architectures in organic synthesis .

Biology and Medicine: The compound exhibits potential biological activities, including anticancer, antiviral, and antimicrobial properties. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of active pharmaceutical ingredients and other fine chemicals.

Comparison with Similar Compounds

  • Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
  • Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propanoate
  • Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)butanoate

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and ester functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-cyano-2-(1-methyl-2-oxo-3H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)10(8-15)12-9-6-4-5-7-11(9)16(2)13(12)17/h4-7,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZEJMZUPMXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1C2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
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ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

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